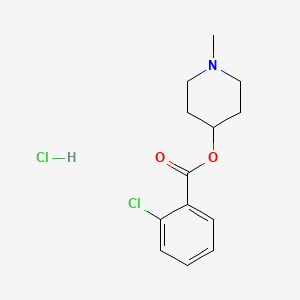
2-(cyclohexylamino)-3-ethyl-6-propyl-4(3H)-pyrimidinone dihydrobromide
Vue d'ensemble
Description
2-(cyclohexylamino)-3-ethyl-6-propyl-4(3H)-pyrimidinone dihydrobromide, also known as CEPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. CEPP is a pyrimidinone derivative that has been shown to enhance cognitive function and memory in animal models, making it a promising candidate for the treatment of cognitive disorders such as Alzheimer's disease and dementia. In
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Synthesis of Pyrimidinones : Research efforts have led to the development of various synthetic routes for pyrimidinones, which are valuable for their biological activities. For instance, the synthesis of novel pyrimidinones through condensation reactions and their potential as pharmaceuticals or agrochemicals have been explored, highlighting the importance of these compounds in the development of new drugs and agricultural chemicals (Craciun et al., 1998).
Chemical Reactions and Structural Insights : Studies have detailed the chemical reactions and provided structural insights into pyrimidinones, including the synthesis of 4H-cyclohepta[4,5]pyrrolo[1,2-α]pyrimidin-4-ones, showcasing the diverse chemical properties and potential applications of these compounds in medicinal chemistry (Abe, 1987).
Biological Activities
Antimicrobial and Antiviral Properties : Dihydropyrimidinone derivatives have been studied for their broad biological activities, including antimicrobial and antiviral properties. These studies have led to the synthesis of new compounds with potential applications in treating bacterial and fungal infections (Al-Juboori, 2020).
Antifolate Agents for Cancer Treatment : The design and synthesis of antifolates based on pyrimidinone derivatives have been investigated for their potential as antitumor agents. These compounds have shown to be potent inhibitors of dihydrofolate reductase (DHFR), a key enzyme involved in DNA synthesis, thus presenting a promising avenue for cancer therapy (Gangjee et al., 2007).
HIV-1 Reverse Transcriptase Inhibitors : Compounds such as 6-(cyclohexylmethyl)-5-ethyl-2-((2-oxo-2-phenylethyl)thio)pyrimidin-4(3H)-one have been identified as potent inhibitors of HIV-1 reverse transcriptase, displaying low cytotoxicity and potent anti-HIV-1 activity against various strains. This highlights the potential of pyrimidinone derivatives in the development of new antiretroviral drugs (Zhang et al., 2013).
Propriétés
IUPAC Name |
2-(cyclohexylamino)-3-ethyl-6-propylpyrimidin-4-one;dihydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O.2BrH/c1-3-8-13-11-14(19)18(4-2)15(17-13)16-12-9-6-5-7-10-12;;/h11-12H,3-10H2,1-2H3,(H,16,17);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEXVVUGBUFASJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C(=N1)NC2CCCCC2)CC.Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27Br2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-bromo-N-{5-[(3,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4065375.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4065379.png)
![4-[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]-4-oxobutanoic acid](/img/structure/B4065383.png)
![5-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline](/img/structure/B4065395.png)
![4-[4-(2-nitrovinyl)phenyl]morpholine](/img/structure/B4065401.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-2-isopropyl-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B4065407.png)
![8-[4-(1H-1,2,4-triazol-1-yl)benzyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4065416.png)
![N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-4-ethylbenzamide](/img/structure/B4065438.png)
![1-{6-methyl-1-phenyl-4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone](/img/structure/B4065447.png)
![methyl (2S,4R)-4-{[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1-methylpyrrolidine-2-carboxylate](/img/structure/B4065452.png)
![N-{1-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4065457.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B4065465.png)